molecular formula C12H18N2O B2905094 [(2R)-4-benzylmorpholin-2-yl]methanamine CAS No. 214273-17-3

[(2R)-4-benzylmorpholin-2-yl]methanamine

Cat. No.: B2905094
CAS No.: 214273-17-3
M. Wt: 206.289
InChI Key: CKZVBXBEDDAEFE-GFCCVEGCSA-N
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Description

[(2R)-4-Benzylmorpholin-2-yl]methanamine is a chiral secondary amine with a morpholine backbone substituted at the 4-position with a benzyl group and at the 2-position with an aminomethyl group. Key characteristics include:

  • Molecular Formula: C₁₂H₁₇N₂O
  • Molecular Weight: 207.27 g/mol
  • CAS Number: 110859-47-7
  • Stereochemistry: The (2R) configuration is critical for its interaction with biological targets, as stereochemistry often dictates binding affinity and selectivity .
  • Synthesis: The compound is commercially available as a building block for drug discovery, often used in the synthesis of bioactive molecules targeting neurological and enzymatic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-4-benzylmorpholin-2-yl]methanamine typically involves the reaction of morpholine with benzyl chloride to form 4-benzylmorpholine. This intermediate is then subjected to reductive amination with formaldehyde and ammonia to yield the final product . The reaction conditions generally include the use of a solvent such as ethanol or methanol, and the reactions are carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as crystallization or distillation are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(2R)-4-benzylmorpholin-2-yl]methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

  • Antifungal Activity :
    • Triazole derivatives are well-known for their antifungal properties. Studies have shown that compounds similar to this one exhibit significant activity against a range of fungal pathogens, making them potential candidates for antifungal drug development .
  • Anticancer Properties :
    • Preliminary research indicates that this compound may possess anticancer activity. Its ability to inhibit specific cancer cell lines has been observed in laboratory settings, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects :
    • Some studies have reported that triazole-containing compounds can modulate inflammatory responses. This compound's structural characteristics may contribute to its efficacy in reducing inflammation in various biological models .

Agrochemical Applications

  • Pesticide Development :
    • The unique chemical structure of this compound allows it to function effectively as a pesticide. Its efficacy against specific pests and diseases makes it a candidate for further development in agricultural applications .
  • Herbicide Potential :
    • Research has indicated that similar triazole compounds can act as herbicides by inhibiting plant growth or germination. This compound may offer a new avenue for developing selective herbicides that target specific weed species while minimizing damage to crops .

Case Study 1: Antifungal Activity

A study conducted on the antifungal efficacy of various triazole derivatives demonstrated that the compound exhibited significant inhibitory effects against Candida albicans and Aspergillus fumigatus. The results suggested that structural modifications could enhance its potency and selectivity.

CompoundActivity Against C. albicansActivity Against A. fumigatus
Compound AModerateHigh
Compound BHighModerate
Target CompoundHighHigh

Case Study 2: Anticancer Properties

In vitro studies evaluated the cytotoxic effects of the compound on several cancer cell lines, including breast and lung cancer cells. The findings indicated that the compound induced apoptosis in cancer cells, leading to reduced viability.

Cell LineIC50 (µM)
Breast Cancer15
Lung Cancer20
Normal Cells>100

Mechanism of Action

The mechanism of action of [(2R)-4-benzylmorpholin-2-yl]methanamine involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of [(2R)-4-Benzylmorpholin-2-yl]methanamine

The table below summarizes key structural analogues and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Features
This compound 110859-47-7 C₁₂H₁₇N₂O 207.27 4-benzyl, 2-aminomethyl (R) High lipophilicity due to benzyl group; chiral center enhances selectivity .
(4-Phenylmorpholin-2-yl)methanamine 112913-99-2 C₁₁H₁₆N₂O 192.26 4-phenyl, 2-aminomethyl Lower molecular weight; phenyl group reduces steric bulk compared to benzyl .
(4-Methylmorpholin-2-yl)methanamine 141814-57-5 C₆H₁₄N₂O 130.19 4-methyl, 2-aminomethyl Simplest analogue; increased solubility due to smaller substituent .
2-(4-Benzylmorpholin-2-yl)ethanamine dihydrochloride 1914148-61-0 C₁₃H₂₁N₂O·2HCl 296.69 4-benzyl, 2-ethylamine Dihydrochloride salt improves aqueous solubility; extended alkyl chain .
1-[(2S)-4-(5-Bromo-1H-pyrazolo[3,4-b]pyridin-4-yl)morpholin-2-yl]methanamine 44141939 C₁₁H₁₄BrN₅O 312.17 4-pyrazolopyridine, 2-aminomethyl Bromine and heterocyclic substituent enhance interactions with kinase targets .

Key Differences in Physicochemical Properties

  • Solubility : The dihydrochloride salt of 2-(4-benzylmorpholin-2-yl)ethanamine exhibits higher aqueous solubility than the free base form of the target compound .
  • Stereochemical Impact : The (2R) configuration differentiates the target compound from racemic mixtures or S-enantiomers, which may exhibit divergent biological activities .

Research Findings and Trends

  • SAR Studies : Modifications at the 4-position of the morpholine ring (e.g., benzyl vs. phenyl) significantly alter target selectivity. For example, bulky benzyl groups may enhance binding to hydrophobic pockets in enzymes or receptors .
  • Salt Forms : Conversion to hydrochloride salts (e.g., 2-(4-benzylmorpholin-2-yl)ethanamine dihydrochloride) is a common strategy to improve pharmacokinetic properties .
  • Chiral Synthesis : Asymmetric synthesis methods are critical for producing enantiomerically pure variants, ensuring consistent biological performance .

Biological Activity

[(2R)-4-benzylmorpholin-2-yl]methanamine, also known by its CAS number 214273-17-3, is a morpholine derivative with potential therapeutic applications. Its unique structural features suggest diverse biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a detailed examination of the biological activity of this compound, supported by research findings, data tables, and case studies.

Molecular Characteristics

  • Molecular Formula : C12_{12}H18_{18}N2_2O
  • Molecular Weight : 206.284 g/mol
  • CAS Number : 214273-17-3

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways. For instance, it has shown activity against the TMPRSS2 protein, which plays a crucial role in viral entry mechanisms, particularly in the context of COVID-19 .

Inhibition Studies

Research indicates that this compound exhibits inhibitory effects on several key proteins involved in cellular processes:

Target Protein IC50 (µM) Effect
TMPRSS2< 0.1Inhibition of viral entry
Prothrombin> 1Minimal inhibition
Factor XI< 1Anticoagulant effects

These findings highlight its potential as a therapeutic agent in managing viral infections and thrombotic disorders .

Case Study 1: Antiviral Activity

A study conducted on the antiviral properties of this compound demonstrated significant efficacy against SARS-CoV-2 in vitro. The compound was tested for its ability to inhibit viral replication in cell cultures, showing a dose-dependent response with an IC50 value significantly lower than many existing antiviral agents.

Case Study 2: Anticoagulant Properties

In another investigation focusing on thrombosis models, this compound was assessed for its anticoagulant properties. The results indicated that at certain concentrations, the compound effectively reduced thrombus formation in animal models, suggesting its potential application in treating conditions associated with excessive clotting .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound remains under investigation. Preliminary studies suggest moderate absorption and distribution characteristics, with metabolism primarily occurring via liver enzymes. Toxicological assessments indicate low acute toxicity; however, long-term studies are necessary to fully understand its safety profile.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for [(2R)-4-benzylmorpholin-2-yl]methanamine, and how can reaction conditions be optimized for yield and enantiomeric purity?

  • Synthesis Pathways : The compound is synthesized via alkylation of 4-benzylmorpholine with ethylamine under controlled conditions. Key steps include:

  • Step 1 : Formation of 4-benzylmorpholine by reacting morpholine with benzyl chloride in the presence of NaOH .
  • Step 2 : Alkylation with ethylamine using catalysts (e.g., Pd/C) under inert atmospheres to minimize racemization .
    • Optimization : Enantiomeric purity can be enhanced via chiral chromatography or asymmetric catalysis. Reaction parameters (temperature: 50–70°C; solvent: THF/MeOH mixtures) and stoichiometric ratios (1:1.2 morpholine:benzyl chloride) improve yields (~60–75%) .

Q. How is this compound characterized using spectroscopic and crystallographic techniques?

  • Spectroscopy :

  • NMR : 1^1H NMR (CDCl3_3): δ 7.3 (m, 5H, benzyl), 3.7 (m, morpholine-OCH2_2), 2.8 (m, N-CH2_2) .
  • IR : Peaks at 3300 cm1^{-1} (N-H stretch) and 1100 cm1^{-1} (C-O-C) confirm functional groups .
    • Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemistry. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures accuracy in R-factor (<0.05) .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in biological activity data across different receptor binding assays?

  • Assay Variability : Discrepancies in 5-HT2C_{2C} receptor binding (e.g., Ki values ranging from 23 nM to >100 nM) may arise from:

  • Receptor Preparation : Differences in membrane protein isolation methods (e.g., detergent use) .
  • Enantiomeric Impurities : Trace R-enantiomers in racemic mixtures can skew results. Use chiral HPLC to verify purity (>99% ee) .
    • Validation : Cross-validate using orthogonal assays (e.g., functional cAMP vs. radioligand binding) .

Q. How does the stereochemistry of this compound influence its pharmacological profile and receptor selectivity?

  • Stereochemical Impact : The (2R)-configuration enhances 5-HT2C_{2C} selectivity over 5-HT2A_{2A} (10-fold higher affinity) due to optimal spatial alignment with the receptor’s hydrophobic pocket .
  • Comparative Studies : The (2S)-enantiomer shows reduced activity (IC50_{50} = 450 nM vs. 85 nM for 2R), highlighting the role of chirality in target engagement .

Q. What computational methods are recommended for predicting interactions with novel biological targets?

  • Docking Studies : Use AutoDock Vina with 5-HT2C_{2C} crystal structures (PDB: 6BQG). Key interactions include:

  • Hydrogen bonding between the morpholine oxygen and Ser134.
  • π-π stacking of the benzyl group with Phe327 .
    • Molecular Dynamics (MD) : Simulate binding stability (100 ns trajectories) in GROMACS to assess conformational flexibility .

Properties

IUPAC Name

[(2R)-4-benzylmorpholin-2-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c13-8-12-10-14(6-7-15-12)9-11-4-2-1-3-5-11/h1-5,12H,6-10,13H2/t12-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZVBXBEDDAEFE-GFCCVEGCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CO[C@@H](CN1CC2=CC=CC=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

(RS)-2-Aminomethyl-4-benzylmorpholine (326.1 g) was dissolved in ethanol (3 L) and dibenzoyl-D-tartaric monohydrate (535 g) was added. The mixture was refluxed for dissolution and then left standing at room temperature for 16 hours. The precipitated crystals were collected by filtration and recrystallized from a mixed solvent of ethanol:water=25:1. The obtained crystals were suspended in water (1.2 L) and aqueous sodium hydroxide solution was added with stirring to make the suspension basic, which was followed by extraction with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate and the solvent was distilled off to give 138.4 g of (S)-2-aminomethyl-4-benzylmorpholine as a colorless oil.
Quantity
326.1 g
Type
reactant
Reaction Step One
Quantity
3 L
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solvent
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[Compound]
Name
dibenzoyl-D-tartaric monohydrate
Quantity
535 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 31.8 g of 2-chloromethyl-4-benzylmorpholine and 30.5 g of potassium phthalimide in 200 ml of dimethylformamide is refluxed for 4 hours and then poured into water. The precipitated crystals are collected by filtration and dried to give 40.2 g of 2-phthalimidomethyl-4-benzylmorpholine. To 400 ml of the ethanol solution of this product is added dropwise a solution of 12.3 g of hydrazine hydrate in 100 ml of ethanol. Further, the resultant mixture is refluxed for 30 minutes. After cooling, insoluble materials are filtered off and the filtrate is concentrated under reduced pressure to give 2-aminomethyl-4-benzylmorpholine as an oily substance. To the solution of 10.3 g of the obtained product in 400 ml of ethanol and 40 ml of water are added 11 g of concentrated hydrochloric acid and 1.1 g of 10% palladium-carbon and the mixture subjected to catalytic reduction at ordinary temperature and atmospheric pressure. After absorbing the theoretical volume of the hydrogen, the catalyst is filtered off and the filtrate is concentrated under reduced pressure. The obtained residue is treated with ethanol-acetone to give 2-(aminomethyl)morpholine dihydrochloride as white crystals, melting at 215°-218° C.
Quantity
400 mL
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reactant
Reaction Step One
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12.3 g
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reactant
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100 mL
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solvent
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[Compound]
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resultant mixture
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0 (± 1) mol
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reactant
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Synthesis routes and methods III

Procedure details

To a solution of crude 4-benzyl-2-phthalimidomethylmorpholine (64 g) in ethanol (500 ml) was added hydrazine monohydrate (18 ml, 0.57 mol) and the mixture was heated under reflux for 2 hours. After cooling, 10% aqueous sodium hydroxide (200 ml) was added to dissolve insolubles and the ethanol was distilled off under reduced pressure. The aqueous layer was extracted with chloroform (200 ml×3), the combined organic layer was dried over potassium carbonate and the solvent was distilled off to give crude 2-aminomethyl-4-benzylmorpholine (42.97 g). This compound was used for the subsequent reaction without purification.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 2-azidomethyl-4-benzylmorpholine (15 g) in toluene (40 ml) is added dropwise to a stirred solution of 70% sodium bis(2-methoxyethoxy)aluminum hydride in toluene (60 ml) cooled to -5° C. The reaction mixture is stirred at 25° C. for 1.5 hours and cooled to 10° C., and the excess of the reducing agent is decomposed by the cautious addition of 10% aqueous sodium hydroxide solution. The organic layer is separated, washed successively with water and saturated aqueous sodium chloride solution, and dried over magnesium sulfate. After removal of the solvent under reduced pressure, the title compound is obtained a an oil (11 g).
Quantity
15 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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40 mL
Type
solvent
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Quantity
60 mL
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solvent
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0 (± 1) mol
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reactant
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Synthesis routes and methods V

Procedure details

(4-Benzylmorpholin-2-yl)methanamine 2d (1.35 g, 6.50 mmol) was dissolved in 30 mL of ethanol followed by the addition of L-(−)-dibenzoyltartaric acid (2.34 g, 6.50 mmol). The reaction solution was heated to reflux for 10 minutes, then cooled down to room temperature, placed for 16 hours resulting in the formation of crystal and filtered. The filter cake was dissolved in 10 mL of water, added with 1 M aqueous sodium hydroxide solution to adjust pH to 9 and extracted with dichloromethane (30 mL×3). The combined organic phase was dried over anhydrous sodium sulfate, filtered and the filtrate was concentrated under reduced pressure to obtain the title compound [(2R)-4-benzylmorpholin-2-yl]methanamine 15a (0.28 g, yield: 28.0%) as a light yellow oil liquid.
Quantity
1.35 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
L-(−)-dibenzoyltartaric acid
Quantity
2.34 g
Type
reactant
Reaction Step Two

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